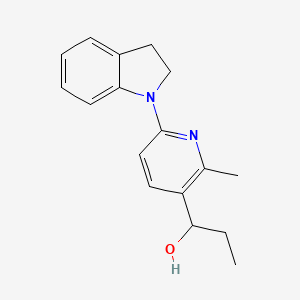

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

説明

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a heterocyclic compound featuring a pyridine core substituted with an indoline moiety at the 6-position and a propan-1-ol chain at the 3-position.

特性

分子式 |

C17H20N2O |

|---|---|

分子量 |

268.35 g/mol |

IUPAC名 |

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3 |

InChIキー |

ACGHYFFLYRNEAF-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O |

製品の起源 |

United States |

準備方法

1-(6-(インドリン-1-イル)-2-メチルピリジン-3-イル)プロパン-1-オールの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。

インドリン部分の形成: インドリン環は、適切な還元剤を使用してインドール誘導体を還元することにより合成できます。

ピリジン環形成: ピリジン環は、適切な前駆体を含む環化反応によって導入されます。

カップリング反応: インドリンとピリジン環は、パラジウム触媒によるクロスカップリング反応を使用して結合されます。

プロパンオール基の導入:

工業生産方法には、最終生成物の収率と純度を向上させるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれる場合があります .

化学反応の分析

科学研究への応用

化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。

生物学: 強力な抗酸化作用と抗炎症作用を示し、治療薬の開発のための潜在的な候補となっています。

医学: 研究では、神経保護効果により、虚血性脳卒中などの神経変性疾患の治療における可能性が示されています。

科学的研究の応用

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents.

Medicine: Research has shown its potential in treating neurodegenerative diseases, such as ischemic stroke, due to its neuroprotective effects.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

作用機序

1-(6-(インドリン-1-イル)-2-メチルピリジン-3-イル)プロパン-1-オールの作用機序には、特定の分子標的と経路との相互作用が含まれます。

抗酸化活性: この化合物はフリーラジカルを捕捉し、細胞の酸化ストレスを軽減します。

抗炎症効果: 炎症性サイトカインとメディエーターの産生を阻害することにより、炎症を軽減します。

神経保護: この化合物はN-メチル-D-アスパラギン酸受容体に結合し、その活性を調節することにより、ニューロンを損傷から保護します

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, synthesized or characterized in the evidence:

Key Structural and Functional Differences :

Substituent Effects on Bioactivity: The indoline moiety in the target compound may confer enhanced binding to aromatic or hydrophobic pockets in biological targets compared to diethylamino (in ) or morpholino (in ) groups. Indoline’s fused bicyclic structure could improve metabolic stability relative to simpler amines . Propan-1-ol chain: Shared with compounds in , this group likely contributes to hydrogen bonding and solubility. Its absence in oxadiazole derivatives (e.g., ) reduces polarity but increases lipophilicity, impacting membrane permeability.

Synthetic Pathways: The target compound’s synthesis may parallel methods for pyridine-urea derivatives (e.g., coupling indoline-1-amine with a propanol-substituted pyridine precursor under reflux, as seen in ).

Physicochemical Properties :

- Melting points for oxadiazole analogs (152–205°C, ) suggest higher crystallinity due to planar heterocycles, whereas the target compound’s propan-1-ol and indoline groups may lower m.p. via conformational flexibility.

Biological Potential: Urea-linked pyridines () show COX inhibition and neuroprotective effects, implying that the target compound’s indoline group (a bioisostere of urea) might mimic similar interactions.

生物活性

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a synthetic organic compound characterized by its unique structure, which combines an indoline moiety with a pyridine ring and a propanol group. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C17H21N3O

- Molecular Weight : Approximately 273.33 g/mol

- Structure : The compound features an indole structure linked to a pyridine, enhancing its pharmacological profile.

Biological Activities

Research indicates that compounds similar to 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that indole and pyridine derivatives can induce cell death through mechanisms such as methuosis and microtubule disruption, which are promising for cancer therapy .

- Neuroprotective Effects : Compounds with indole structures have been associated with neuroprotective properties, potentially beneficial for neurodegenerative diseases .

- Antimicrobial Properties : The presence of both indole and pyridine moieties may enhance the antimicrobial activity of this compound, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol. Modifications at specific positions on the indole or pyridine rings can significantly alter the compound's potency and mechanism of action. For instance, substitutions on the 2-indolyl position have been shown to redirect cytotoxicity modes, enhancing potency by orders of magnitude .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Interaction Studies

Interaction studies are essential for elucidating how 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol binds to various biological targets. These studies typically assess binding affinities and modes of action through techniques such as molecular docking and in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。